molecular formula C17H17NO4S B12503427 Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Cat. No.: B12503427
M. Wt: 331.4 g/mol
InChI Key: IBGWMJSZBGFJCA-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylsulfamoyl group attached to a phenyl ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate typically involves the reaction of 3-(phenylsulfamoyl)benzaldehyde with ethyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-(phenylsulfamoyl)benzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and phenylsulfamoyl group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-2-22-17(19)12-11-14-7-6-10-16(13-14)23(20,21)18-15-8-4-3-5-9-15/h3-13,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGWMJSZBGFJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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